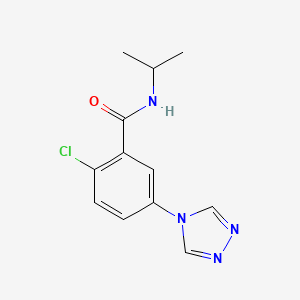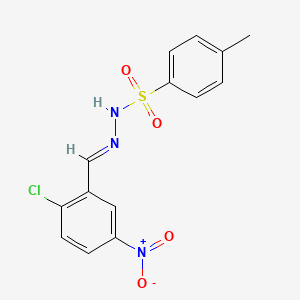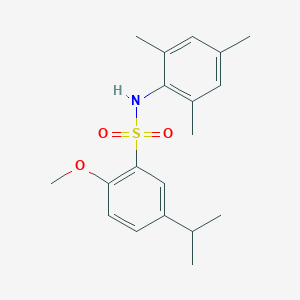
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula C12H14ClN5O.
Mécanisme D'action
The mechanism of action of 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide varies depending on the application. In antifungal research, it has been shown to inhibit the synthesis of ergosterol, which is an essential component of fungal cell membranes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. In herbicide research, it has been shown to inhibit the activity of an enzyme involved in the biosynthesis of aromatic amino acids, which are essential for plant growth.
Biochemical and physiological effects:
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have both biochemical and physiological effects. In antifungal research, it has been shown to inhibit the growth of certain fungi and reduce the production of mycotoxins. In anticancer research, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In herbicide research, it has been shown to inhibit the growth of certain weeds and reduce crop yield loss due to weed competition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to selectively target certain organisms or cells. This allows for more precise and efficient experiments. Additionally, the synthesis method for this compound has been optimized and can be performed on a large scale, making it suitable for industrial applications. One limitation of using this compound in lab experiments is its potential toxicity and the need for proper safety precautions.
Orientations Futures
There are several potential future directions for research involving 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide. One direction is further investigation into its potential as an antifungal agent, particularly for the treatment of fungal infections in humans and animals. Another direction is further investigation into its potential as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further research could be conducted into its potential as a herbicide, particularly for the development of more environmentally friendly weed control methods.
Méthodes De Synthèse
The synthesis of 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with isopropylamine and sodium hydroxide to form 2-chloro-5-aminobenzoic acid. The resulting compound is then reacted with 4H-1,2,4-triazole-4-amine in the presence of a coupling reagent to form 2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Applications De Recherche Scientifique
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide has potential applications in various scientific research fields. It has been studied as a potential antifungal agent due to its ability to inhibit the growth of certain fungi. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds.
Propriétés
IUPAC Name |
2-chloro-N-propan-2-yl-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-8(2)16-12(18)10-5-9(3-4-11(10)13)17-6-14-15-7-17/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDUYZDQIKUJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)N2C=NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-isopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)


![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)

![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)

![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)
![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
